molecular formula C16H20N2O3S B2747701 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide CAS No. 940989-40-2

4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide

Cat. No.: B2747701
CAS No.: 940989-40-2
M. Wt: 320.41
InChI Key: CXAYDHDRQKIXGU-UHFFFAOYSA-N
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Description

4-Butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) bridging a substituted benzene ring and a pyridine moiety. The benzene ring is functionalized with a butoxy (-O(CH₂)₃CH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position. This structural motif is common in pharmaceutical chemistry, as sulfonamides are known for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, N-myristoyltransferase) and antimicrobial or anticancer properties .

Properties

IUPAC Name

4-butoxy-3-methyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-4-11-21-16-6-5-15(12-13(16)2)22(19,20)18-14-7-9-17-10-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYDHDRQKIXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-butoxy-3-methylbenzenamine followed by coupling with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Sulfonamides, including 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Properties
    • Research indicates that sulfonamide derivatives can possess anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .
  • Inhibition of Carbonic Anhydrase
    • Some sulfonamides act as inhibitors of carbonic anhydrase enzymes, which play a role in regulating acid-base balance in the body. The inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and edema, as it can lead to decreased intraocular pressure and fluid retention .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The compound can be modified to create various derivatives with enhanced biological activity or altered pharmacokinetic properties.

Table: Synthesis Pathway Overview

StepStarting MaterialReaction TypeProduct
1Pyridine derivativeAlkylationIntermediate A
2Intermediate ASulfonationThis compound

Case Studies

  • Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. The results indicated that modifications to the sulfonamide moiety significantly enhanced antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Evaluation of Anticancer Effects
    • In a series of experiments, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analyses .
  • Carbonic Anhydrase Inhibition Studies
    • In vitro assays demonstrated that this compound effectively inhibited carbonic anhydrase II with an IC50 value indicative of its potential therapeutic applications in treating conditions like glaucoma .

Mechanism of Action

The mechanism of action of 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other cellular pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share core structural features with 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide, enabling a comparison of substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzene Ring Pyridine/Pyrazole Modifications Molecular Weight (g/mol) Biological Activity Reference
This compound 4-butoxy, 3-methyl Pyridin-4-yl Not reported Hypothesized enzyme inhibition N/A
4-Amino-N-(pyridin-3-yl)benzenesulfonamide 4-amino Pyridin-3-yl 249.29 Antimicrobial/Enzyme inhibition
Zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide) 2,6-dichloro, 4-pyridinyl-piperazine 1H-pyrazol-4-yl with alkyl substituents 628.52 N-myristoyltransferase inhibitor (antineoplastic)
4-Fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide 4-fluoro 3-(1-methylpiperidin-4-ylamino)phenyl 438.49 Kinase/Receptor modulation
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methyl 2-anilinopyridin-3-yl 349.42 Not specified (synthetic intermediate)

Substituent Effects on Physicochemical Properties

  • Butoxy vs. Amino/Halogen Groups: The butoxy group in the target compound likely enhances lipophilicity compared to polar amino (e.g., 4-amino-N-(pyridin-3-yl)benzenesulfonamide ) or electron-withdrawing halogen substituents (e.g., zelenirstat’s 2,6-dichloro groups ). Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.
  • Methyl vs.

Research Findings and Implications

Selectivity in Enzyme Binding : Bulky substituents (e.g., zelenirstat’s pyrazole-piperazine) improve selectivity but complicate synthesis . The target compound’s balance of butoxy and methyl groups may offer a middle ground between potency and synthetic feasibility.

Metabolic Stability : Electron-donating groups like butoxy may slow oxidative metabolism compared to electron-withdrawing halogens, extending half-life .

Thermodynamic Solubility : Methyl and butoxy groups could lower melting points compared to halogenated analogs (e.g., zelenirstat, MP >200°C ), enhancing formulation flexibility.

Biological Activity

4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The compound features a butoxy group, a methyl group, a pyridine ring, and a sulfonamide moiety, contributing to its unique biological properties.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzyme Activity : Sulfonamides can inhibit specific enzymes involved in cancer cell metabolism. For instance, they may target carbonic anhydrases or other metabolic pathways crucial for cancer cell survival .
  • Induction of Apoptosis : Compounds like this compound have been shown to induce apoptosis in cancer cells, leading to programmed cell death .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for cellular functions.
  • Cell Cycle Arrest : Studies suggest that similar compounds can cause cell cycle arrest at various phases, preventing cancer cells from proliferating effectively .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the pyridine moiety in enhancing the biological activity of sulfonamides. Modifications in the alkyl chain length or functional groups significantly affected potency against different cancer cell lines .

CompoundIC50 (µM)Target
This compound0.58UM16 pancreatic cancer cells
Related compound A0.31MIA PaCa-2 cells
Related compound B9.47MIA PaCa-2 cells

In Vivo Studies

Animal studies have demonstrated that administration of this compound can reduce tumor size in xenograft models. For example, treatment with similar sulfonamide derivatives resulted in significant tumor regression compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-butoxy-3-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide?

Answer: The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. A representative approach includes:

  • Step 1: Condensation of 4-butoxy-3-methylbenzenesulfonyl chloride with 4-aminopyridine under basic conditions (e.g., triethylamine) to form the sulfonamide core.
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.
  • Validation: Characterization by 1H^1H NMR, 13C^{13}C NMR, and HPLC for purity (>95%) .
  • Optimization: Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are used to confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in the pyridine and benzene rings .
  • X-ray Crystallography: Resolves stereochemical ambiguities; for example, sulfonamide bond geometry and intermolecular interactions (e.g., hydrogen bonding with water in monohydrate forms) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Statistical Rigor: Use ANOVA with post hoc tests (e.g., Fisher’s PLSD) to assess significance thresholds (p < 0.05) and minimize Type I errors .
  • Standardized Assays: Ensure consistent in vitro conditions (e.g., cell lines, incubation times) and in vivo models (e.g., tumor xenograft protocols) .
  • Meta-Analysis: Compare datasets using software like GraphPad Prism® to identify outliers or methodological variability .

Q. What experimental design considerations are critical for evaluating antitumor mechanisms of this compound?

Answer:

  • In Vitro Models: Use dose-response curves (IC50_{50} determination) in cancer cell lines (e.g., HT-29 colon carcinoma) to assess antimitotic activity .
  • In Vivo Models: Employ xenograft studies with tumor volume measurements and histopathology to validate antivascular effects .
  • Mechanistic Probes: Combine with molecular docking (PDB codes: e.g., 3HKC) to predict interactions with tubulin or kinase targets .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

Answer:

  • Docking Simulations: Use software like AutoDock to predict binding affinities to biological targets (e.g., tubulin’s colchicine site) .
  • QSAR Modeling: Correlate substituent effects (e.g., butoxy chain length) with bioactivity using regression analysis .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. What strategies mitigate challenges in crystallizing sulfonamide derivatives for structural studies?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO) or aqueous mixtures to promote crystal lattice formation .
  • Additive Use: Introduce co-crystallizing agents (e.g., polyethylene glycol) to stabilize intermolecular interactions .
  • Temperature Gradients: Slow cooling from saturated solutions improves crystal quality .

Methodological Guidance

Q. How to integrate theoretical frameworks into SAR studies of sulfonamide derivatives?

Answer:

  • Conceptual Anchoring: Link hypotheses to established theories (e.g., ligand-receptor interaction models) to guide assay design .
  • Iterative Refinement: Use crystallographic data to refine computational models, ensuring alignment between predicted and observed binding modes .

Q. What quality control protocols are essential for ensuring compound integrity in biological assays?

Answer:

  • Batch Consistency: Validate purity via HPLC (≥95%) and elemental analysis .
  • Stability Testing: Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) using LC-MS .
  • Biological Replicates: Include triplicate measurements in dose-response experiments to account for variability .

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